ethyl 6-methyl-2-oxo-4-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-4-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.
Condensation Reaction: Ethyl acetoacetate reacts with urea in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Aldehyde Addition: An aldehyde, such as propionaldehyde, is added to the reaction mixture.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-one, while reduction may produce ethyl 6-methyl-2-hydroxy-4-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a phenyl group instead of a propyl group, which may result in different biological activities and chemical reactivity.
Ethyl 6-methyl-2-oxo-4-ethyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: The presence of an ethyl group instead of a propyl group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-propyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-4-6-8-9(10(14)16-5-2)7(3)12-11(15)13-8/h8H,4-6H2,1-3H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBUHSRIKMOEDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=C(NC(=O)N1)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149509 | |
Record name | Ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-propyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198826-87-8 | |
Record name | Ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-propyl-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198826-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-propyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901149509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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